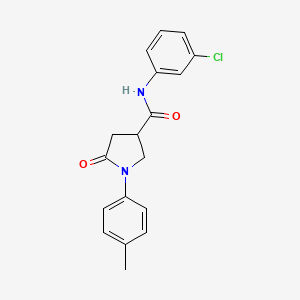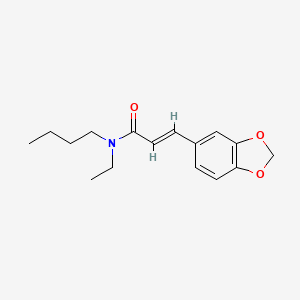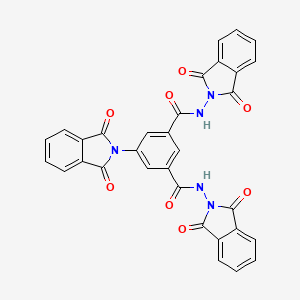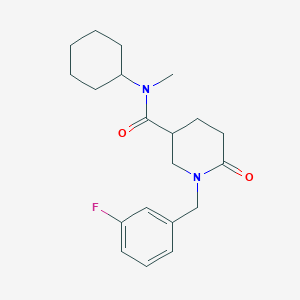![molecular formula C17H15ClF3NOS B5104312 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5104312.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide, commonly known as CTM or CTM-TC, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioacetamide compounds and has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of CTM is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and fever. By inhibiting COX activity, CTM reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
CTM has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, CTM has been shown to reduce the expression of COX-2, which is involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of CTM for lab experiments is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. Another advantage is its broad spectrum of activity, as it has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. However, one of the limitations of CTM is its potential toxicity, as it has been found to cause liver damage in some animal models.
将来の方向性
There are several future directions for research on CTM. One area of research could focus on its potential use as an anticancer agent, as it has been found to exhibit cytotoxic effects on certain cancer cells. Another area of research could focus on its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to investigate the mechanism of action of CTM and its potential side effects.
合成法
The synthesis of CTM involves the reaction of 2-methylbenzyl chloride with potassium thioacetate in the presence of a base, followed by the reaction of the resulting thioester with 4-chloro-3-(trifluoromethyl)aniline. The final product is obtained by recrystallization and purification.
科学的研究の応用
CTM has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NOS/c1-11-4-2-3-5-12(11)9-24-10-16(23)22-13-6-7-15(18)14(8-13)17(19,20)21/h2-8H,9-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUKRCXKJMCFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine](/img/structure/B5104232.png)
![2-benzyl-3-(2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5104240.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5104251.png)

![3-cyclopropyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5104260.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5104272.png)


![2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5104284.png)

![(1R*,5S*)-6-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5104297.png)
![2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)

![3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5104310.png)